1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid
Overview
Description
1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a functional group known for its versatility in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
It is known that pyrazole-bearing compounds have diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is suggested that the compound may exert its effects through general central nervous system (cns) depression
Pharmacokinetics
The pharmacokinetics of metaxalone, a compound chemically similar to 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid, have been studied . Peak plasma concentrations occur approximately 3 hours after a 400 mg oral dose under fasted conditions. Metaxalone concentrations decline log-linearly with a terminal half-life of 9.0 ± 4.8 hours. Doubling the dose from 400 mg to 800 mg results in a roughly proportional increase in exposure as indicated by peak plasma concentrations (Cmax) and area under the curve (AUC).
Result of Action
Related pyrazole-bearing compounds have been associated with antileishmanial and antimalarial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenol and chloromethyl pyrazole-3-carboxylate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the pyrazole ring.
Substitution: Substitution reactions can introduce different substituents onto the pyrazole ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other pyrazole derivatives, such as 1-[(4-methylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid and 1-[(2,6-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid.
Uniqueness: The presence of the 3,5-dimethyl groups on the phenyl ring provides unique steric and electronic properties that influence the compound's reactivity and biological activity.
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Properties
IUPAC Name |
1-[(3,5-dimethylphenoxy)methyl]pyrazole-3-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-9-5-10(2)7-11(6-9)18-8-15-4-3-12(14-15)13(16)17/h3-7H,8H2,1-2H3,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJDDSMALJBAIRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101181200 | |
Record name | 1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101181200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004193-21-8 | |
Record name | 1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(3,5-Dimethylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101181200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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